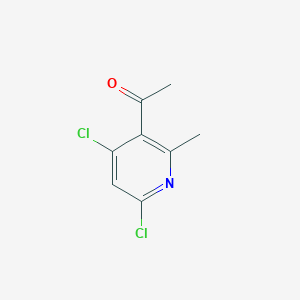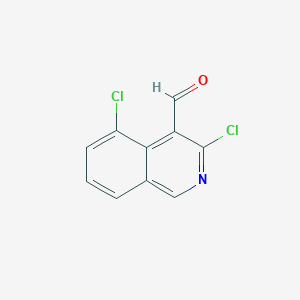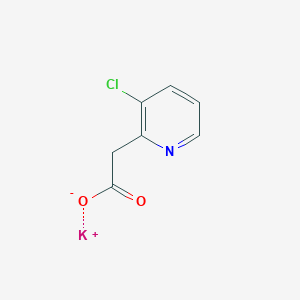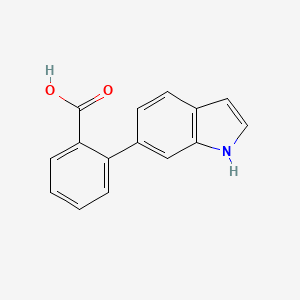![molecular formula C7H11F2NO B13665786 (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluoro-1-azabicyclo[320]heptan-5-YL)methanol is a bicyclic compound featuring a nitrogen atom and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-azabicyclo[32One common approach is the enantioselective construction of the bicyclic core, which can be achieved through various methodologies, including the use of chiral catalysts and reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the bicyclic structure contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Fluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
- (3,3-Dichloro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
- (3,3-Dibromo-1-azabicyclo[3.2.0]heptan-5-YL)methanol
Uniqueness
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity. The bicyclic structure also provides rigidity, making it a valuable scaffold in drug design and synthesis .
Eigenschaften
Molekularformel |
C7H11F2NO |
|---|---|
Molekulargewicht |
163.16 g/mol |
IUPAC-Name |
(3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)3-6(5-11)1-2-10(6)4-7/h11H,1-5H2 |
InChI-Schlüssel |
DLAQFWSPWLUYBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C1(CC(C2)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
![7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665733.png)
![3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline](/img/structure/B13665736.png)
![6,8-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B13665739.png)

![Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665741.png)

![5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665750.png)

![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)
